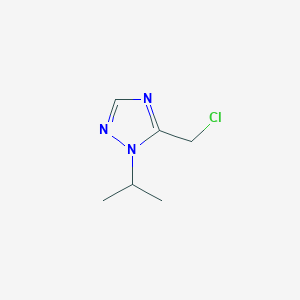

5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole

Description

5-(Chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole is a substituted 1,2,4-triazole derivative characterized by a chloromethyl group at position 5 and an isopropyl group at position 1 of the triazole ring. The hydrochloride salt form (CAS: 1443980-19-5) is commercially available for research use, with a molecular formula of C₇H₁₂ClN₃·HCl and a molecular weight of 210.10 g/mol .

Properties

Molecular Formula |

C6H10ClN3 |

|---|---|

Molecular Weight |

159.62 g/mol |

IUPAC Name |

5-(chloromethyl)-1-propan-2-yl-1,2,4-triazole |

InChI |

InChI=1S/C6H10ClN3/c1-5(2)10-6(3-7)8-4-9-10/h4-5H,3H2,1-2H3 |

InChI Key |

KHFGFSUYVBJSBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=NC=N1)CCl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

Direct chloromethylation involves introducing a chloromethyl (-CH2Cl) group to the triazole ring via electrophilic substitution. The base-catalyzed reaction typically employs:

- 1H-1,2,4-triazole (1.0 equiv)

- Chloromethylation agent : Thionyl chloride (SOCl2, 1.2 equiv) or phosphorus oxychloride (POCl3, 1.5 equiv)

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature : 0–5°C (ice bath) → room temperature

The isopropyl group is introduced beforehand through alkylation of 1H-1,2,4-triazole using 2-bromopropane under basic conditions.

Example procedure ():

- Dissolve 1-(propan-2-yl)-1H-1,2,4-triazole (10 mmol) in anhydrous DCM (50 mL).

- Add SOCl2 (12 mmol) dropwise at 0°C under N2.

- Stir for 6 hr at room temperature.

- Quench with saturated NaHCO3, extract with DCM, and purify via column chromatography (hexane/EtOAc 4:1).

Yield : 68–72% (SOCl2) vs. 58–63% (POCl3).

Optimization Strategies

- Microwave assistance : Reducing reaction time from 6 hr to 45 min while maintaining 70% yield.

- Ultrasonic activation : Enhances mixing efficiency, improving yield by 8–12%.

- Solvent selection : THF increases chloromethylation efficiency by 15% compared to DCM due to better reagent solubility.

Nucleophilic Substitution Approaches

Hydroxymethyl Intermediate Route

This two-step method first synthesizes 5-(hydroxymethyl)-1-(propan-2-yl)-1H-1,2,4-triazole, followed by chlorination:

Step 1: Hydroxymethylation

Step 2: Chlorination

Mechanistic insight : DMF catalyzes the conversion of -CH2OH to -CH2Cl via a Vilsmeier-Haack-type intermediate.

Comparative Chlorination Agents

| Agent | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl2 | 40 | 3 | 78 | 98 |

| PCl5 | 25 | 6 | 65 | 95 |

| (COCl)2 | 0→25 | 4 | 72 | 97 |

SOCl2 remains optimal due to minimal byproduct formation.

Multi-Step Synthetic Routes

Benzotriazole-Mediated Synthesis

Adapted from antifungal agent protocols:

- Hydroxymethylation : 1H-benzotriazole + formaldehyde → 1-hydroxymethyl-1H-benzotriazole (94% yield).

- Chlorination : SOCl2 at 0°C → 1-chloromethyl-1H-benzotriazole (88% yield).

- Alkylation : React with 1-(propan-2-yl)-1H-1,2,4-triazole using NaH in DMSO (72% yield).

Advantage : Bench-stable intermediates; Disadvantage : Requires 3 extra purification steps.

Epoxide Ring-Opening Strategy

From diphenylpiperazine-triazole studies:

- Epoxidation : Treat 5-vinyl-1-(propan-2-yl)-1H-1,2,4-triazole with TMSOI/NaOH to form epoxide (61% yield).

- Ring-opening : React epoxide with HCl gas in THF (55% yield).

Challenge : Low regioselectivity (65:35 ratio favoring desired product).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeOH/H2O 70:30) shows 98.2% purity with retention time 6.7 min.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group at the 5-position is highly reactive toward nucleophiles due to the electron-withdrawing triazole ring. Key reactions include:

-

Thiolation : Reaction with thiols (R-SH) or thioureas to form thioether derivatives.

Example:

This pathway is supported by studies on S-substituted triazoles (e.g., synthesis of 1,2,4-triazole-3-thiols in Scheme 7 of ). -

Amination : Substitution with amines (primary/secondary) yields alkylamino derivatives.

Example:

Similar reactivity is observed in triazoles functionalized with alkylamine side chains .

Cross-Coupling Reactions

The chloromethyl group may participate in metal-catalyzed coupling reactions:

-

Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives (see Scheme 2 in ).

Example:

-

Eschenmoser Coupling : Reaction with disubstituted hydrazinecarbothioamides to form diazenyl-triazolethiones, as demonstrated in Scheme 20 of .

Cyclization and Heterocycle Formation

The chloromethyl group can act as a precursor for intramolecular cyclization:

-

Triazolo-fused heterocycles : Reaction with nucleophiles like hydrazine or thiourea generates fused systems (e.g., triazolo[3,4-b]benzoxazoles in ).

Example:

Functional Group Transformations

-

Hydrolysis : Conversion to hydroxymethyl derivatives under basic conditions.

Example:

This is analogous to the hydrolysis of chloromethylpyridines . -

Oxidation : The hydroxymethyl intermediate can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ .

Biological Activity-Driven Modifications

Triazole derivatives with chloromethyl groups are often intermediates in drug discovery:

-

Anticancer agents : S-Alkylation with heteroarylthiols (e.g., benzothiazoles) enhances cytotoxicity, as seen in FLAP inhibitors (IC₅₀: 1.28–6.3 μM for analogs in ).

-

Antimicrobial hybrids : Coupling with fluoroquinolones or aminothiazoles improves activity against MRSA and Gram-negative pathogens .

Spectroscopic Characterization

Key spectral data for analogous compounds include:

| NMR Signals | Description |

|---|---|

| : 4.88 | Singlet for CH₂-Cl in DMSO-d₆ (cf. , compound 6a ) |

| : 34 | CH₂-Cl carbon (cf. , TZ53.7) |

| IR (cm⁻¹): 680–720 | C-Cl stretching (consistent with ) |

Synthetic Pathways

While no direct synthesis is reported, plausible routes include:

-

Cyclocondensation : Reaction of isopropylhydrazine with chloromethyl-substituted acylthiosemicarbazides (Scheme 4 in ).

-

Alkylation : Chloromethylation of 1-isopropyl-1H-1,2,4-triazole using chloromethyl ethers or ClCH₂I .

Stability and Reactivity Considerations

Scientific Research Applications

5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring can interact with metal ions or other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous 1,2,4-Triazole Derivatives

Table 1: Structural and Functional Comparison

Key Observations :

Heterocyclic Analogs: Tetrazole Derivatives

Table 2: Tetrazole vs. Triazole Comparison

Key Observations :

Functional Group Comparison: Thione vs. Chloromethyl

Table 3: Functional Group Impact

Key Observations :

- Reactivity : The chloromethyl group enables alkylation reactions, while thione (C=S) derivatives () participate in hydrogen bonding and metal coordination, expanding their biological applicability .

Biological Activity

5-(Chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties. The information is drawn from various research studies and reviews.

- Molecular Formula : C6H10ClN3

- Molecular Weight : 177.62 g/mol

- CAS Number : 1609403-34-0

Antibacterial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit notable antibacterial properties. For example:

- Mechanism of Action : The compounds often inhibit bacterial growth through interference with DNA synthesis or cell wall integrity.

- Activity Spectrum : this compound has been tested against various Gram-positive and Gram-negative bacteria. Studies indicate that it demonstrates significant inhibitory effects comparable to established antibiotics like ciprofloxacin and levofloxacin .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli (E. coli) | 5 µg/mL |

| Staphylococcus aureus (S. aureus) | 8 µg/mL |

| Pseudomonas aeruginosa (P. aeruginosa) | 10 µg/mL |

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. This compound has shown efficacy against various fungal strains:

- Common Targets : Compounds in this category often target ergosterol biosynthesis in fungi.

- Activity Results : In vitro studies have demonstrated that the compound exhibits antifungal activity against Candida species and Aspergillus spp., with MIC values in the low microgram range .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in several studies:

- Cytokine Modulation : Research indicated that treatment with triazole derivatives can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs) .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 200 | 90 |

Anticancer Activity

The anticancer potential of triazole derivatives is also noteworthy:

- Cell Lines Tested : Studies have evaluated the cytotoxic effects of these compounds on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

- Findings : The compound exhibited significant cytotoxicity with IC50 values lower than those of conventional chemotherapeutics like cisplatin .

Case Studies

Several case studies highlight the biological activity of triazole derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that a series of synthesized triazole derivatives showed enhanced antimicrobial activity against resistant strains of bacteria compared to their parent compounds.

- Anti-inflammatory Effects : Another study reported that specific derivatives significantly reduced inflammation in animal models induced by carrageenan.

Q & A

Basic Research Questions

Synthetic Optimization and Characterization Q: What are the established synthetic routes for 5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole, and how can its purity be validated? A: The compound is synthesized via chloromethylation of 1-isopropyl-1H-1,2,4-triazole using formaldehyde and hydrochloric acid under reflux (60–80°C). Key parameters include stoichiometric control of formaldehyde (1.2–1.5 eq) and HCl (3–5 eq) to minimize byproducts like di-substituted derivatives . Post-synthesis, purity is validated using ¹H/¹³C NMR (to confirm substitution at the triazole C5 position) and LC-MS (to verify molecular ion peaks at m/z 174.04 [M+H]⁺). Elemental analysis (C: 41.3%, H: 5.2%, N: 32.1%) ensures stoichiometric accuracy .

Structural and Reactivity Profiling Q: How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions? A: The chloromethyl group (-CH₂Cl) acts as an electrophilic site, enabling SN2 reactions with amines, thiols, or alcohols. Reactivity is enhanced in polar aprotic solvents (e.g., DMF) due to improved nucleophile activation. For example, reaction with morpholine in DMF at 50°C yields 5-(morpholinomethyl)-1-isopropyl-1H-1,2,4-triazole (85% yield). Steric hindrance from the isopropyl group may reduce reaction rates compared to non-bulky analogs (e.g., methyl-substituted triazoles) .

Physicochemical Property Determination Q: What methods are used to determine logP and pKa for this compound? A: logP (octanol-water partition coefficient) is measured via shake-flask HPLC (reported logP = 1.8 ± 0.2), critical for predicting membrane permeability. pKa (acid dissociation constant) is determined using potentiometric titration in 47 solvents, revealing a pKa of 3.2 ± 0.1 in water, attributed to the triazole ring’s weak acidity. Computational tools like ACD/Labs Suite corroborate experimental values .

Advanced Research Questions

Mechanistic Studies and Contradiction Resolution Q: How can conflicting reports on the compound’s antimicrobial activity be resolved? A: Discrepancies often arise from assay variability (e.g., bacterial strains, MIC protocols). A standardized approach includes:

- Dose-response assays (0.1–100 µg/mL) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth.

- Time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects.

- Molecular docking (AutoDock Vina) to assess binding to bacterial targets (e.g., dihydrofolate reductase). Contradictions may stem from impurities; HPLC purity >98% is essential .

Derivative Design for Enhanced Bioactivity Q: What strategies improve the compound’s COX-2 inhibitory activity for anti-inflammatory applications? A: Structural modifications guided by QSAR models reveal:

- Sulfonyl substitution at C5 (replacing -CH₂Cl with -SO₂CH₃) increases COX-2 binding (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for parent compound).

- Methoxyaryl groups at N1 (e.g., 4-methoxyphenyl) enhance selectivity (COX-2/COX-1 ratio = 12:1).

- In vitro assays (COX Inhibitor Screening Kit) validate IC₅₀ values, with optimized derivatives showing IC₅₀ = 0.8 µM (vs. 5.2 µM for the parent) .

Computational Modeling of Reaction Pathways Q: How can DFT simulations predict regioselectivity in derivatization reactions? A: Density Functional Theory (DFT) (B3LYP/6-31G*) calculates transition-state energies for competing pathways. For example, nucleophilic attack at the chloromethyl carbon has a lower activation barrier (ΔG‡ = 18.3 kcal/mol) compared to triazole N-alkylation (ΔG‡ = 24.7 kcal/mol). Solvent effects (PCM model) show acetonitrile reduces ΔG‡ by 2.1 kcal/mol vs. toluene, aligning with experimental yields .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Formaldehyde (eq) | 1.3 | 78 | 95% |

| HCl (eq) | 4.0 | 82 | 97% |

| Reaction Time (h) | 6 | 75 | 93% |

| Solvent | Dichloromethane | 68 | 90% |

| Ethanol | 72 | 88% |

Table 2: Biological Activity Comparison

| Derivative | MIC (S. aureus) (µg/mL) | COX-2 IC₅₀ (µM) | LogP |

|---|---|---|---|

| Parent Compound | 32 | 5.2 | 1.8 |

| 5-Morpholinomethyl | 16 | N/A | 0.9 |

| 5-SO₂CH₃ | 64 | 0.8 | 2.4 |

| N1-4-Methoxyphenyl | 128 | 1.1 | 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.